molecular formula C16H20N4O3S B8348494 4-[4-(Methylsulfonylmethyl)-6-morpholin-4-yl-pyrimidine-2-yl]aniline

4-[4-(Methylsulfonylmethyl)-6-morpholin-4-yl-pyrimidine-2-yl]aniline

Cat. No.: B8348494
M. Wt: 348.4 g/mol
InChI Key: RHVHCUGFSVBPQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(Methylsulfonylmethyl)-6-morpholin-4-yl-pyrimidine-2-yl]aniline is a useful research compound. Its molecular formula is C16H20N4O3S and its molecular weight is 348.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H20N4O3S

Molecular Weight

348.4 g/mol

IUPAC Name

4-[4-(methylsulfonylmethyl)-6-morpholin-4-ylpyrimidin-2-yl]aniline

InChI

InChI=1S/C16H20N4O3S/c1-24(21,22)11-14-10-15(20-6-8-23-9-7-20)19-16(18-14)12-2-4-13(17)5-3-12/h2-5,10H,6-9,11,17H2,1H3

InChI Key

RHVHCUGFSVBPQR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1=CC(=NC(=N1)C2=CC=C(C=C2)N)N3CCOCC3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Methylsulfanyl-4-(methylsulfonylmethyl)-6-morpholin-4-yl-pyrimidine (1.00 g, 3.3 mmol), 4-aminophenylboronic acid (904 mg, 6.60 mmol), Copper(I)thiophene-2-carboxylate (1.64 g, 8.58 mmol), Pd(PPh3)4 (153 mg, 0.04 equiv., 0.13 mmol) were added to a microwave vessel and 1,4-Dioxane (20 mL) added. The system was degassed with N2, sealed and heated in a microwave reactor at 130° C. for 1 hour. Upon cooling the reaction was poured into water and the resulting precipitate was collected by filtration and dried under vacuum to afford the title compound as an off-white solid. (988 mg)
Quantity
1 g
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reactant
Reaction Step One
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904 mg
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reactant
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1.64 g
Type
catalyst
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153 mg
Type
catalyst
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20 mL
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Chloro-4-(methylsulfonylmethyl)-6-morpholin-4-yl-pyrimidine (5 g, 17.1 mmol), was dissolved in a mixture of DMF:DME:water:ethanol (16.5 mL:41 mL:18 mL:12 mL). 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (5.62 g, 25.6 mmol), a 2M aqueous solution of sodium carbonate (25 mL), and dichlorobis(triphenylphosphine) palladium (600 mg) were added and the mixture refluxed for 5 hours under a nitrogen atmosphere. The mixture was cooled, diluted with water and extracted into DCM. The organic layer was dried over Na2SO4, filtered and evaporated. The crude material was dissolved in minimum of hot DCM then hexane added and the precipitate filtered to give the desired material (1.6 g).
Quantity
16.5 mL
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solvent
Reaction Step One
Quantity
5 g
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reactant
Reaction Step Two
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0 (± 1) mol
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5.62 g
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reactant
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[Compound]
Name
aqueous solution
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0 (± 1) mol
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reactant
Reaction Step Four
Quantity
25 mL
Type
reactant
Reaction Step Four
[Compound]
Name
dichlorobis(triphenylphosphine) palladium
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600 mg
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reactant
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